molecular formula C9H10O3 B1330503 3-Methoxy-5-methylbenzoic acid CAS No. 62089-34-3

3-Methoxy-5-methylbenzoic acid

Cat. No. B1330503
CAS RN: 62089-34-3
M. Wt: 166.17 g/mol
InChI Key: ALUKWQVSCATDLJ-UHFFFAOYSA-N
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Description

3-Methoxy-5-methylbenzoic acid is a chemical compound that is structurally related to various benzoic acid derivatives. It is characterized by the presence of a methoxy group and a methyl group attached to a benzoic acid core. This compound is of interest due to its potential role in various chemical reactions and its relevance in the synthesis of more complex molecules.

Synthesis Analysis

The synthesis of compounds related to 3-methoxy-5-methylbenzoic acid has been explored in several studies. For instance, a series of 5-substituted 3-hydroxy-4-methoxybenzoic acids, which are structurally similar to 3-methoxy-5-methylbenzoic acid, have been synthesized and evaluated as inhibitors of catechol O-methyltransferase . Additionally, the synthesis of 5-hydroxy-3-mercapto-4-methoxybenzoic acid as a potential affinity-labeling reagent for catechol O-methyltransferase has been reported . These syntheses typically involve the introduction of substituents into the benzoic acid framework, which can significantly alter the compound's properties and reactivity.

Molecular Structure Analysis

The molecular structure of compounds closely related to 3-methoxy-5-methylbenzoic acid has been determined using various analytical techniques. For example, the crystal structure of 3,5-dibromo-2-methoxybenzoic acid was established by spectral methods and X-ray diffraction analysis . Similarly, the spatial structure of a novel 5-(3-aryl-1H-pyrazol-5-yl)-2-(6-methoxy-3-methylbenzofuran-2-yl)-1,3,4-oxadiazole derivative was determined using X-ray diffraction . These studies provide insights into the three-dimensional arrangement of atoms within the molecules and can inform the understanding of their chemical behavior.

Chemical Reactions Analysis

The reactivity of benzoic acid derivatives, including those similar to 3-methoxy-5-methylbenzoic acid, has been investigated in various chemical reactions. For instance, the synthesis of 3,5-dibromo-2-methoxybenzoic acid from sea sponge Didiscus sp. suggests that naturally occurring benzoic acid derivatives can undergo halogenation reactions . Additionally, the synthesis of Schiff base compounds from 5-methoxysalicylaldehyde and hydrazides indicates that these benzoic acid derivatives can participate in condensation reactions to form more complex structures with potential antibacterial activities .

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-methoxy-5-methylbenzoic acid derivatives are influenced by the substituents attached to the benzoic acid core. For example, the optical properties of novel oxadiazole derivatives synthesized from 6-methoxy-3-methylbenzofuran-2-carboxylic acid were investigated, showing that absorption and emission spectra can vary with the substituents present . The solvent-dependent coordination polymers formed by 3,5-dinitro-4-methylbenzoic acid with 4,4'-bipyridine demonstrate how the choice of solvent can affect the self-assembly and recognition patterns of these compounds .

Scientific Research Applications

Condensation Reactions

3-Methoxy-5-methylbenzoic acid exhibits unique behavior in condensation reactions. When it undergoes condensation with aqueous formaldehyde and hydrochloric acid, the products formed vary depending on the heating period. Short heating yields various phthalides, whereas longer heating results in chloromethylated phthalides. This property highlights its potential in synthesizing diverse organic compounds (Charlesworth & Levene, 1963).

Decarboxylation Studies

Studies on 5-methoxy analogs of benzoic acid, including 3-Methoxy-5-methylbenzoic acid, show stability against decarboxylation under certain conditions. This stability is significant in the context of chemical reactions where controlled decarboxylation is desired (Jackson & Bowlus, 1980).

Microbial Metabolism

Research on Pseudomonas putida has shown that certain strains can oxidize 3-Methoxy-5-methylbenzoic acid. This bacterial oxidation results in the production of methanol, indicating potential applications in bioremediation and biochemical conversions (Donnelly & Dagley, 1980).

Antifungal Properties

Phthalide derivatives, includingcompounds structurally related to 3-Methoxy-5-methylbenzoic acid, have demonstrated significant antifungal activities against plant pathogens. These compounds, derived from plant endoph

ytic fungi, showcase the potential of 3-Methoxy-5-methylbenzoic acid derivatives in developing antifungal agents for agricultural applications (Yang et al., 2011).

Bromination Studies

The bromination of derivatives of 3-Methoxy-5-methylbenzoic acid has been explored, shedding light on the chemical behavior of these compounds under bromination conditions. This research aids in understanding the reactivity and potential modification of such compounds in chemical synthesis (Cannon et al., 1971).

Computational Chemistry

The stability and reactivity of cyclopolic acid compounds, which include derivatives of 3-Methoxy-5-methylbenzoic acid, have been studied using semi-empirical methods. This research is crucial for predicting the behavior of these compounds in various chemical environments, which is essential for their practical applications in material science or pharmaceuticals (Arsyad et al., 2021).

Applications in Vibrational Spectroscopy

Vanillic acid, structurally related to 3-Methoxy-5-methylbenzoic acid, has been studied using vibrational and surface-enhanced Raman spectroscopy. This research provides insights into the analytical applications of these compounds in detecting and quantifying organic substances at low concentrations, which can be crucial in various fields including environmental monitoring and food safety (Clavijo et al., 2008).

Safety And Hazards

The safety data sheet for 3-Methoxy-5-methylbenzoic acid indicates that it is harmful if swallowed and causes skin and eye irritation . It is recommended to avoid contact with skin and eyes, avoid breathing dust, and avoid ingestion .

properties

IUPAC Name

3-methoxy-5-methylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O3/c1-6-3-7(9(10)11)5-8(4-6)12-2/h3-5H,1-2H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALUKWQVSCATDLJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)OC)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80306370
Record name 3-Methoxy-5-methylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80306370
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methoxy-5-methylbenzoic acid

CAS RN

62089-34-3
Record name 3-Methoxy-5-methylbenzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=62089-34-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Methoxy-5-methylbenzoic acid
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Record name 62089-34-3
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Record name 3-Methoxy-5-methylbenzoic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
56
Citations
H Sato, K Konoma, S Sakamura - Agricultural and Biological …, 1981 - Taylor & Francis
… to be 4-crotonoyl-3-methoxy-5methylbenzoic acid (I), 4-(3-hydroxybutyroyl)-3-methoxy-5-methylbenzoic acid (II) and 4butyroyl-3-methoxy-5-methylbenzoic acid (III), respectively. Their …
Number of citations: 67 www.tandfonline.com
K Hori, K Nomura, S Mori, E Yoshii - Journal of the Chemical Society …, 1989 - pubs.rsc.org
… Synthesis of compound (11) was initiated by Birch reduction of 3-methoxy-5-methylbenzoic acid (2)4 (Scheme 1). The resulting product (3)t was converted to (silyloxymethy1)cy…
Number of citations: 12 pubs.rsc.org
T Awad, J DeRuiter, CR Clark - Journal of chromatographic …, 2007 - academic.oup.com
… 3-Methoxy-5-methylbenzoic acid …
Number of citations: 16 academic.oup.com
I Sakurai, S Shimizu, Y Yamamoto - Chemical and pharmaceutical …, 1988 - jstage.jst.go.jp
… 4-Acetyl—3-methoxy-5methylbenzoic acid, now named macrophomic acid, was also isolated from a large-scale culture. The biosynthesis of the macommelin group, novel S-substituted …
Number of citations: 28 www.jstage.jst.go.jp
K Watanabe, H Oikawa, K Yagi, S Ohashi… - The journal of …, 2000 - academic.oup.com
… ability to transform 5-acetyl-4-methoxy-6-methyl-2-pyrone (1) to 4-acetyl-3-methoxy-5methylbenzoic acid (macrophomic acid, 2). This biotransformation includes the condensation of the …
Number of citations: 45 academic.oup.com
L Jurasek, Y Sun, DS Argyropoulos - 2001 - ACS Publications
… Activation energies for both the consumption of I and the evolution of the main degradation product, 2-hydroxy-3-methoxy-5-methylbenzoic acid were not significantly different (117±2 …
Number of citations: 3 pubs.acs.org
櫻井郁男, 清水栄, 山本譲 - Chemical and Pharmaceutical Bulletin, 1988 - jlc.jst.go.jp
… 4-Acetyl—3-methoxy-5methylbenzoic acid, now named macrophomic acid, was also isolated from a large-scale culture. The biosynthesis of the macommelin group, novel S-substituted …
Number of citations: 3 jlc.jst.go.jp
K KRATZL, J GRATZL, P CLAUS - 1966 - ACS Publications
… Oxidizing 6,6′-bicreosol yields 2-hydroxy-3-methoxy-5-methylbenzoic acid (V), acetone, methanol, and carbon dioxide. The oxidizability of monohydric phenols in terms of "critical …
Number of citations: 73 pubs.acs.org
A Ichihara, K Murakami, S Sakamura - Tetrahedron, 1987 - Elsevier
Starting from 5-acetyl-4-hydroxy-6-methyl-α-pyrone, three phytotoxins, pyrenocines A, B and pyrenochaetic acid A were synthesized. Retro-Diels-Alder reaction was successfully …
Number of citations: 52 www.sciencedirect.com
I Sakurai, H Suzuki, S Shimizu… - Chemical and …, 1985 - jstage.jst.go.jp
… It was identified as 4—acetyl—3—methoxy—5-methylbenzoic acid(g) from spectral data and by comparison with an authentic sample.6) When [4—methoxy—14C] l (50.1 pCi/mmol)7) …
Number of citations: 26 www.jstage.jst.go.jp

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